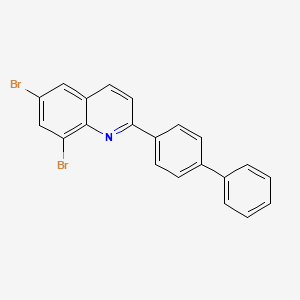
6,8-二溴-2-(4-苯基苯基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-2-(4-phenylphenyl)quinoline is a chemical compound with the molecular formula C21H13Br2N and a molecular weight of 439.15 g/mol.
科学研究应用
6,8-Dibromo-2-(4-phenylphenyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-(4-phenylphenyl)quinoline typically involves the bromination of 2-(4-phenylphenyl)quinoline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for 6,8-Dibromo-2-(4-phenylphenyl)quinoline are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 6,8-Dibromo-2-(4-phenylphenyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can modify the quinoline ring structure.
作用机制
The mechanism of action of 6,8-Dibromo-2-(4-phenylphenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline: Another brominated quinoline derivative with similar structural features.
2-(4-phenylphenyl)quinoline: The parent compound without bromine substitution.
Uniqueness: 6,8-Dibromo-2-(4-phenylphenyl)quinoline is unique due to its specific bromine substitutions at the 6 and 8 positions of the quinoline ring. This structural modification imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
6,8-dibromo-2-(4-phenylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMOSQMUJKVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


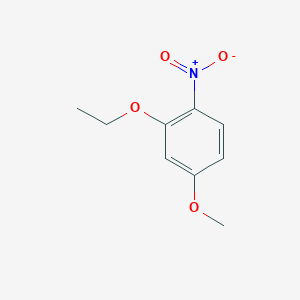
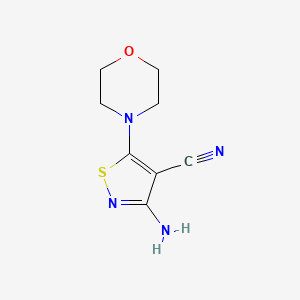
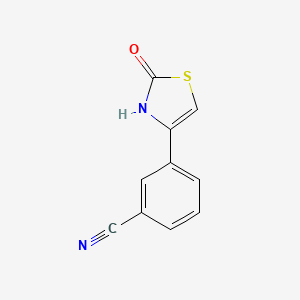
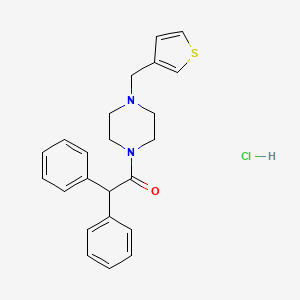
![3-methanesulfonyl-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2423361.png)
![2-(2-fluorophenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2423362.png)
![3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2423363.png)
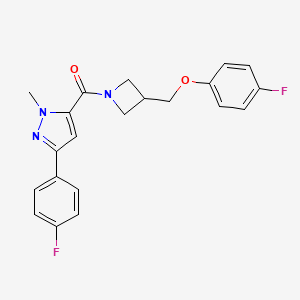
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2423368.png)
![N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide](/img/structure/B2423369.png)
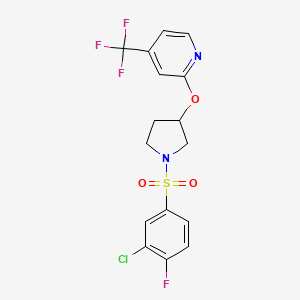
![2-[methyl(methylsulfonyl)amino]-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2423372.png)
